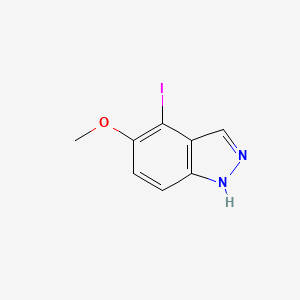

4-Iodo-5-methoxy-1H-indazole

Description

4-Iodo-5-methoxy-1H-indazole is a heterocyclic compound featuring an indazole core substituted with an iodine atom at position 4 and a methoxy group at position 4. Its molecular formula is C₈H₇IN₂O, with a molecular weight of 290.06 g/mol (calculated from ).

Structurally, the compound is defined by its InChIKey (NXVVXOCCGBLWHO-UHFFFAOYSA-N) and SMILES notation (COC1=C2C=NN(C2=C(C=C1)I)C), which highlight the spatial arrangement of substituents ().

Potential applications include medicinal chemistry, where indazole derivatives are explored for enzyme inhibition (e.g., ALOX15 in ) and neuroprotective effects (). Its iodine atom also positions it as a candidate for further functionalization in drug discovery.

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

4-iodo-5-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7IN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) |

InChI Key |

KKXZMZVXBBDERV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NN=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methoxy-1H-indazole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate substituted benzene derivative. For instance, 4-iodo-2-nitroanisole can be used as a starting material.

Reduction: The nitro group in the starting material is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The resulting amine undergoes cyclization with hydrazine hydrate to form the indazole ring. This step often requires heating and the presence of a catalyst such as copper(II) acetate.

Methoxylation: The final step involves the introduction of the methoxy group at the 5-position. This can be achieved through methylation using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methoxy-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the substituents.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products like 4-azido-5-methoxy-1H-indazole or 4-cyano-5-methoxy-1H-indazole can be formed.

Oxidation Products: Oxidation can lead to the formation of quinone derivatives.

Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

4-Iodo-5-methoxy-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can interact with receptors on cell surfaces, modulating their signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 4-Iodo-5-methoxy-1H-indazole with structurally related indazole derivatives:

Physical and Chemical Properties

- Chlorine, being smaller, may improve solubility but reduce metabolic stability .

- Methoxy vs. Methyl : The methoxy group in the target compound donates electrons via resonance, whereas the methyl group in 5-Iodo-1-methyl-1H-indazole () exerts steric effects and alters lipophilicity.

- Melting Points : While exact data for this compound is unavailable, shows that methoxy-substituted indoles (e.g., compound 11) have lower melting points (~159–160°C) than halogenated analogs (>200°C), suggesting similar trends for indazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.